HN-saponin F

Anticomplementary activity Classical pathway Hederagenin saponins

Select HN-Saponin F for accurate ADME/PK studies due to its defined Tmax of 7.33h as an asperosaponin VI metabolite. Its superior anticomplementary activity (IC50=3.7×10⁻⁵M) makes it a precise tool for inflammation research. Avoid unreliable substitutions in pharmacokinetic and pharmacodynamic assays.

Molecular Formula C41H66O13
Molecular Weight 767.0 g/mol
CAS No. 39524-13-5
Cat. No. B2986212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHN-saponin F
CAS39524-13-5
Molecular FormulaC41H66O13
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
InChIInChI=1S/C41H66O13/c1-36(2)13-15-41(35(50)54-34-32(49)30(47)29(46)24(18-42)52-34)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(53-33-31(48)28(45)23(44)19-51-33)38(4,20-43)25(37)9-12-40(26,39)6/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1
InChIKeyUCVNVSOIAFGLPL-UUWFFIQNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

HN-saponin F (CAS 39524-13-5): A Hederagenin Bisdesmoside Triterpenoid Saponin for Complement Pathway and Pharmacokinetic Research


HN-saponin F (CAS 39524-13-5), also known as Pulsatilla saponin B, is a hederagenin-based bisdesmosidic triterpenoid saponin with the molecular formula C41H66O13 and a molecular weight of 766.95 g/mol [1]. It has been isolated from various plant sources, including Lonicera macranthoides, Dipsacus asper, and Gleditsia sinensis [1][2]. HN-saponin F is characterized by an α-L-arabinopyranosyl moiety at the C-3 position and a β-D-glucopyranosyl ester at the C-28 position of the hederagenin aglycone [1].

Why HN-saponin F Cannot Be Replaced by Generic Hederagenin Saponins: Evidence of Differential Bioactivity and Pharmacokinetics


Triterpenoid saponins sharing the hederagenin aglycone can exhibit vastly different biological profiles due to variations in glycosylation patterns, sugar chain length, and linkage positions. HN-saponin F possesses a specific bisdesmosidic structure (3-O-α-L-arabinopyranosyl, 28-O-β-D-glucopyranosyl) that directly influences its interaction with the complement system and its in vivo pharmacokinetic behavior [1][2]. Generic substitution with other hederagenin saponins, such as cauloside A or hederagenin itself, is not scientifically valid, as demonstrated by direct comparative studies showing statistically significant differences in both in vitro potency and in vivo time-to-peak concentration [1][2].

Quantitative Evidence for HN-saponin F Differentiation: Direct Comparator Data for Informed Procurement


HN-saponin F Demonstrates Superior Anticomplementary Activity on the Classical Pathway vs. Hederagenin and Related Saponins

In a direct head-to-head comparison of hederagenin saponins isolated from Dipsacus asper, HN-saponin F (3) exhibited the most potent anticomplementary activity on the classical pathway (CP) with an IC50 value of 3.7×10⁻⁵ M [1]. This potency was superior to that of hederagenin (1), 3-O-β-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside (5), dipsacus saponin A (4), and the more complex 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-β-L-arabinopyranosyl hederagenin 28-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside (8) [1].

Anticomplementary activity Classical pathway Hederagenin saponins

HN-saponin F Exhibits a Distinctly Shorter Tmax than Hederagenin and Cauloside A in Rat Pharmacokinetic Studies

A direct comparative pharmacokinetic study in rats following oral administration of asperosaponin VI revealed that its metabolite HN-saponin F achieved a mean time to peak concentration (Tmax) of 7.33 ± 0.47 h [1][2]. This Tmax is significantly shorter than that observed for the related metabolites cauloside A (9.33 ± 2.49 h) and hederagenin (12.33 ± 2.36 h) under identical experimental conditions [1][2].

Pharmacokinetics Tmax Hederagenin metabolites

HN-saponin F Demonstrates Differential Hemolytic Selectivity Between Classical and Alternative Complement Pathways

In the same anticomplementary study, HN-saponin F (3) and related bisdesmosides (compounds 4 and 5) did not inhibit hemolysis on the alternative pathway (AP); instead, they increased hemolysis [1]. In contrast, C-3 monodesmosides (prosapogenin CP, dipsacus saponin B, and dipsacus saponin C) evoked hemolysis directly on erythrocytes [1]. This indicates a distinct functional profile for HN-saponin F that is not shared by all hederagenin saponins.

Hemolysis Complement pathway selectivity Bisdesmoside saponins

HN-saponin F as a Key Isolate in Structure-Activity Relationship (SAR) Studies of Gleditsia Saponins

HN-saponin F was among the thirteen saponins isolated from Gleditsia sinensis and tested for cytotoxicity against six tumor cell lines, alongside six analogues or related compounds [1]. This study identified critical structural features required for cytotoxic activity and apoptosis induction, establishing a predictive model for Gleditsia saponin analogues [1]. While the study does not provide IC50 values for HN-saponin F specifically, its inclusion as a key comparator in this SAR analysis underscores its value as a structurally-defined reference point within the Gleditsia saponin class.

Structure-activity relationship Cytotoxicity Apoptosis

HN-saponin F Serves as a Critical Analytic Standard for HPLC-ESI-MS/MS Quantification of Hederagenin Metabolites

A validated HPLC-ESI-MS/MS method was developed to simultaneously quantify asperosaponin VI and its three metabolites, including HN-saponin F, in rat plasma [1][2]. The method achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL for HN-saponin F, with intra-assay variability <9.5% and inter-assay variability <7.8% [1][2]. This validated analytical method provides a robust, reproducible framework for detecting HN-saponin F in biological matrices.

HPLC-ESI-MS/MS Bioanalytical method Pharmacokinetic monitoring

Optimal Research Applications for HN-saponin F Based on Verified Differential Evidence


Complement System Classical Pathway Inhibition Studies

HN-saponin F is the most potent hederagenin saponin identified to date for inhibiting the classical pathway of the complement system (IC50 = 3.7×10⁻⁵ M) [1]. Researchers investigating complement-mediated inflammatory diseases should select this compound specifically when maximal classical pathway inhibition is required from a hederagenin-based tool compound.

Pharmacokinetic Method Development and Metabolite Profiling

The distinct Tmax of HN-saponin F (7.33 ± 0.47 h) enables clear chromatographic differentiation from the later-eluting metabolites cauloside A (9.33 h) and hederagenin (12.33 h) [1]. This temporal resolution is essential for laboratories developing HPLC-ESI-MS/MS methods to monitor hederagenin metabolite profiles in biological samples.

Structure-Activity Relationship Studies of Bisdesmosidic Saponins

HN-saponin F serves as a key structural comparator in SAR panels investigating the relationship between glycosylation patterns and biological activity in Gleditsia and other hederagenin-containing species [1]. Procurement ensures consistency with published SAR models and enables direct comparison with newly isolated analogues.

Analytical Reference Standard for LC-MS Quantification

With a validated LLOQ of 0.25 ng/mL and established MRM transitions (m/z 649.4 → 603.4), HN-saponin F is a critical reference standard for accurate quantification of hederagenin metabolites in pharmacokinetic and pharmacodynamic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for HN-saponin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.